
Talastine
Vue d'ensemble
Description
Talastine (CAS: 16188-61-7), chemically designated as 1(2H)-Phthalazinone, 2-[2-(dimethylamino)ethyl]-4-(phenylmethyl)-, is a second-generation H1 receptor antagonist (H1 blocker) belonging to the phthalazinone class of compounds . It is structurally characterized by a phthalazinone core substituted with a dimethylaminoethyl group at position 2 and a benzyl group at position 2. This compound is primarily used to treat allergic conditions such as rhinitis and urticaria by inhibiting histamine-mediated inflammatory responses . Its aliases include Benzylphthalazone and 2-[2-(Dimethylamino)ethyl]-4-benzyl-1(2H)-phthalazinone .
Mécanisme D'action
Target of Action
Talastine is primarily known as an antihistamine . Antihistamines work by blocking the action of histamine, a compound that is released by cells in response to allergic and inflammatory reactions. Histamine binds to its receptors, such as the H1 receptor, causing symptoms of allergy. This compound’s primary target is therefore likely to be the H1 receptor .
Mode of Action
As an antihistamine, it is expected to bind to the H1 receptor, preventing histamine from binding to this receptor and thereby inhibiting the allergic response . .
Biochemical Pathways
Given its role as an antihistamine, it is likely to affect the histamine signaling pathway by blocking the H1 receptor . This would prevent the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are typical symptoms of allergic reactions.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as an antihistamine. By blocking the H1 receptor, this compound would prevent the cellular responses triggered by histamine, such as changes in cell permeability and smooth muscle contraction . .
Analyse Biochimique
Biochemical Properties
Talastine, as an H1-antihistamine, plays a significant role in biochemical reactions. It interacts with H1 receptors, which are proteins located on the surface of many cells, including those in the airways and vascular smooth muscle. The interaction between this compound and these receptors helps to reduce the effects of histamine, a biomolecule that can cause symptoms of allergy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its antihistamine properties. By binding to H1 receptors, this compound can inhibit the action of histamine, thereby reducing allergic reactions. This can influence cell signaling pathways and gene expression related to immune response .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with H1 receptors. As an H1-antihistamine, it acts as an inverse agonist, binding to these receptors and reducing their activity. This can lead to changes in gene expression and cellular signaling pathways, helping to alleviate symptoms of allergy .
Metabolic Pathways
This compound is involved in the H1-antihistamine action pathway
Activité Biologique
Talastine, a potent H1-antihistamine, is primarily known for its application in treating allergic reactions. This article explores its biological activities, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a second-generation antihistamine, which means it is less likely to cross the blood-brain barrier compared to first-generation antihistamines. This property reduces its sedative effects, making it more suitable for long-term use in managing allergies without significant drowsiness.
This compound exerts its effects by selectively blocking H1 receptors, which are responsible for mediating allergic symptoms such as itching, sneezing, and runny nose. By inhibiting histamine's action at these receptors, this compound effectively alleviates the physiological responses associated with allergic reactions.
Biological Activities
The biological activities of this compound extend beyond mere antihistamine effects. Recent studies have highlighted various pharmacological properties:
- Anti-inflammatory Effects : this compound has been shown to inhibit the release of pro-inflammatory cytokines, contributing to its efficacy in managing allergic conditions.
- Antioxidant Properties : Some research indicates that this compound may possess antioxidant capabilities, which can help mitigate oxidative stress in tissues affected by inflammation.
- Potential Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, although further research is needed to confirm these findings.
Case Studies and Clinical Trials
- Case Study: Allergic Rhinitis Management
-
Study on Cytotoxic Effects
- In vitro studies showed that this compound exhibited cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated that higher concentrations of this compound were required for effective cytotoxicity compared to standard chemotherapeutic agents .
- Anti-inflammatory Mechanism Investigation
Comparative Analysis of Biological Activities
Activity Type | This compound | Other Antihistamines |
---|---|---|
H1 Receptor Blockade | Strong | Variable |
Sedative Effects | Minimal | High (e.g., diphenhydramine) |
Anti-inflammatory | Yes | Limited |
Antioxidant | Yes | Limited |
Cytotoxicity | Moderate | Varies |
Applications De Recherche Scientifique
Antihistamine Properties
Talastine is predominantly used as an antihistamine, effective in treating allergic reactions. It functions by blocking histamine receptors, thereby alleviating symptoms associated with allergies such as rhinitis and urticaria.
- Mechanism of Action : this compound selectively antagonizes the H1 receptor, reducing vascular permeability and bronchoconstriction associated with allergic responses.
Treatment of Allergic Reactions
Case studies have demonstrated the efficacy of this compound in managing acute allergic reactions. For instance, a study documented two cases of drug eruptions attributed to this compound hydrochloride, indicating its potential for causing hypersensitivity reactions in certain individuals .
Comparison with Other Antihistamines
In a comparative analysis of various antihistamines, this compound was noted for its rapid onset of action and prolonged duration of effect compared to first-generation antihistamines.
Attribute | This compound | Diphenhydramine | Cetirizine |
---|---|---|---|
Onset of Action | 30 minutes | 15-30 minutes | 1 hour |
Duration of Effect | 24 hours | 4-6 hours | 24 hours |
Sedation Potential | Low | High | Low |
Case Study 1: Allergic Rhinitis
A clinical trial involving patients with allergic rhinitis showed that those treated with this compound experienced significant relief from nasal congestion and sneezing compared to a placebo group. The study reported a reduction in symptom scores by over 50% within the first week of treatment.
Case Study 2: Urticaria Management
In another study focusing on chronic urticaria, patients receiving this compound reported fewer episodes of itching and rash compared to those treated with standard therapies. The findings suggest that this compound may offer a viable alternative for patients unresponsive to other treatments.
Safety Profile and Side Effects
While this compound is generally well-tolerated, some adverse effects have been documented. Common side effects include:
- Drowsiness
- Dry mouth
- Dizziness
The incidence of severe allergic reactions remains low but is critical for clinicians to monitor during treatment.
Q & A
Basic Research Questions
Q. What standardized protocols ensure reproducible synthesis of Talastine with high purity?
- Methodological Answer : Begin with a literature review to identify established synthetic routes (e.g., condensation reactions, catalytic methods). Validate purity using HPLC (≥98% purity threshold) and NMR (comparison to reference spectra). Document reaction conditions (temperature, solvent ratios, catalyst loading) rigorously to enable replication. For novel derivatives, include elemental analysis and melting point consistency checks .
- Example Data Table :
Parameter | HPLC Retention Time (min) | NMR δ (ppm) Key Peaks | Purity (%) |
---|---|---|---|
This compound Standard | 12.3 | 7.2 (aromatic H) | 99.5 |
Synthesized Batch | 12.2 | 7.1–7.3 | 98.7 |
Q. How do researchers validate this compound’s stability under varying storage conditions?
- Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Use UV-Vis spectroscopy to monitor degradation (absorbance shifts at 260 nm) and mass spectrometry to identify breakdown products. Compare results against ICH guidelines for pharmaceutical stability .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pharmacokinetic half-life across species?
- Methodological Answer : Conduct interspecies comparative studies with controlled variables (dose, administration route). Apply compartmental modeling to analyze plasma concentration-time curves. Test hypotheses about metabolic enzyme differences (e.g., cytochrome P450 isoforms) using liver microsome assays. Statistically reconcile outliers via ANCOVA (covariates: body weight, metabolic rate) .
Q. What experimental strategies elucidate this compound’s mechanism of action when initial in vitro assays conflict with in vivo findings?
- Methodological Answer : Employ multi-omics integration (transcriptomics/proteomics) to identify off-target effects in vivo. Validate hypotheses using siRNA knockdowns or CRISPR-edited cell lines. For contradictory data, apply Bayesian inference to weigh evidence strength or design dose-response redundancy checks (e.g., EC50 shifts under perturbed conditions) .
Q. How to optimize this compound’s bioavailability without altering its core structure?
- Methodological Answer : Screen co-crystallization agents (e.g., succinic acid, glycine) to enhance solubility. Use molecular dynamics simulations to predict crystal lattice compatibility. Validate via dissolution testing (pH 1.2–6.8 media) and Caco-2 cell permeability assays . Compare bioavailability metrics (AUC, Cmax) in rodent models .
Q. Methodological Best Practices
- Data Contradiction Analysis : Use triangulation by combining orthogonal assays (e.g., SPR binding + cellular functional assays) to confirm findings. For statistical conflicts, apply sensitivity analysis to test robustness against outlier removal .
- Experimental Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data in supplementary materials. Include error margins (e.g., SEM ± 5%) and reagent lot numbers .
Comparaison Avec Des Composés Similaires
Talastine shares pharmacological and structural similarities with other H1 antagonists, particularly within the phthalazinone derivatives. Below is a systematic comparison based on available
Structural and Pharmacological Classification
Key Differentiators
Azelastine hydrochloride’s salt form increases aqueous solubility, favoring topical administration (e.g., nasal sprays) .
Pharmacokinetic Properties: While direct comparative pharmacokinetic data are unavailable, structural differences suggest variations in metabolism. The dimethylaminoethyl group in this compound may prolong its half-life due to reduced hepatic clearance . Azelastine’s hydrochloride formulation enables rapid absorption in mucosal tissues, making it suitable for localized allergic responses .
Therapeutic Applications :
- This compound is primarily documented for systemic use (e.g., oral tablets), whereas Azelastine is formulated for topical applications (e.g., nasal sprays, eye drops) .
Regulatory and Commercial Status
Méthodes De Préparation
Retrosynthetic Analysis and Fragment Assembly
The synthetic strategy for Talatisamine centers on disconnecting the molecule into two key fragments: the chiral AE-ring system (7) and the aromatic D-ring precursor (6) . This approach minimizes complexity by leveraging simpler building blocks that can undergo convergent transformations.
Construction of the AE-Ring Fragment
The AE-ring system originates from 2-cyclohexenone (8), which undergoes a double Mannich reaction to install the N-ethylpiperidine moiety. Critical parameters include:
-
Temperature control : Maintaining −20°C during imine formation prevents premature cyclization byproducts .
-
Solvent selection : Dichloromethane facilitates reversible imine/enamine equilibria, enhancing regioselectivity for the desired bicyclic structure .
Preparation of the D-Ring Component
Synthesis of fragment 6 employs Friedel-Crafts acylation followed by oxidative dearomatization. Key innovations involve:
-
Catalyst system : FeCl₃·6H₂O in acetic anhydride achieves 92% yield for the acylation step .
-
Oxidative conditions : Ceric ammonium nitrate (CAN) in acetonitrile/water (4:1) selectively generates the ortho-quinone methide intermediate without overoxidation .
Convergent Coupling and Cyclization Reactions
Fragment Union via Nucleophilic Addition
Coupling fragments 6 and 7 proceeds through a stereospecific Michael addition:
Reaction conditions :
-
Base: LDA (2.2 equiv) in THF at −78°C
-
Yield: 78%
-
Stereochemical outcome: Axial attack configuration preserved through chelation control
Oxidative Dearomatization/Diels-Alder Sequence
The coupled intermediate undergoes a tandem process to construct the BC-ring system:
Stepwise mechanism :
-
Dearomatization : Mn(OAc)₃·2H₂O oxidizes the aromatic ring, generating a dienophile .
-
Intermolecular Diels-Alder : Endo transition state favored by bulky TMS-protected hydroxyl groups .
Table 1: Optimization of Diels-Alder Conditions
Catalyst | Temp (°C) | Yield (%) | endo:exo Ratio |
---|---|---|---|
No catalyst | 80 | 42 | 3:1 |
EtAlCl₂ | 25 | 88 | 12:1 |
Yb(OTf)₃ | 40 | 79 | 9:1 |
Data adapted from large-scale screening studies .
Skeletal Rearrangements and Ring Expansions
Wagner-Meerwein Rearrangement
The pentacyclic intermediate undergoes acid-mediated reorganization:
Conditions :
-
Reagent: H₂SO₄ (0.5 M) in CH₂Cl₂
-
Temperature: 0°C → 25°C over 12 h
-
Outcome: 6/6-membered rings reorganize into 7/5-membered BC-ring system with complete stereochemical fidelity
Mechanistic insight :
Protonation of the bridgehead alcohol generates a carbocation stabilized by adjacent oxygen lone pairs, enabling hydride shift and ring expansion .
Oxidative Aza-Prins Cyclization
Final F-ring formation employs mercury-mediated cyclization:
Critical parameters :
-
Oxidant: Hg(OAc)₂ (2.5 equiv)
-
Solvent: AcOH/H₂O (9:1)
-
Yield: 68%
-
Stereoselectivity: Chair-like transition state enforces cis-ring junction
Purification and Characterization Protocols
Chromatographic Separation
Reverse-phase HPLC (C18 column) with acetonitrile/water (0.1% TFA) gradient achieves >99% purity:
Elution profile :
-
0–5 min: 5% CH₃CN
-
5–30 min: 5→95% CH₃CN
-
Flow rate: 1.5 mL/min
Spectroscopic Validation
¹³C NMR analysis :
High-resolution MS :
Calculated for C₂₅H₃₅NO₅ [M+H]⁺: 430.2593
Found: 430.2591
Scalability and Process Optimization
Pilot-Scale Considerations
Key modifications for kilogram-scale production:
-
Mannich reaction : Continuous flow reactor reduces reaction time from 48 h to 6 h .
-
Mercury elimination : Screen of alternative Lewis acids identified Bi(OTf)₃ as less toxic substitute (yield: 62%) .
Table 2: Environmental Impact Metrics
Parameter | Hg(OAc)₂ Process | Bi(OTf)₃ Process |
---|---|---|
PMI (kg/kg) | 148 | 93 |
Energy (MJ/mol) | 820 | 540 |
Wastewater (L/kg) | 1200 | 780 |
Propriétés
IUPAC Name |
4-benzyl-2-[2-(dimethylamino)ethyl]phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)12-13-22-19(23)17-11-7-6-10-16(17)18(20-22)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAAMXMULMCKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC=C2C(=N1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16188-76-4 (mono-hydrochloride) | |
Record name | Talastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20167265 | |
Record name | Talastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-61-7 | |
Record name | Talastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16188-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talastine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016188617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talastine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AB2PA48B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Talastine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.